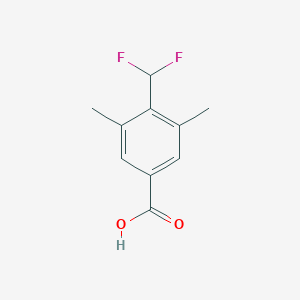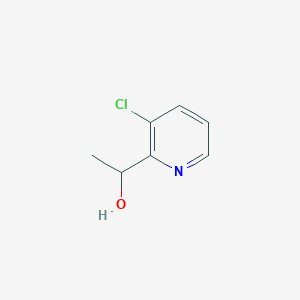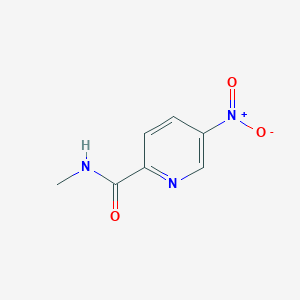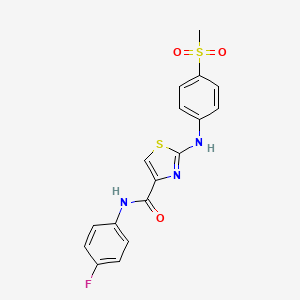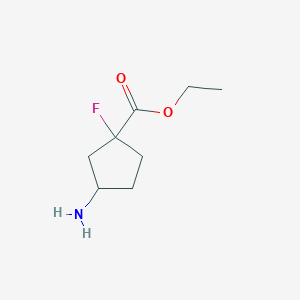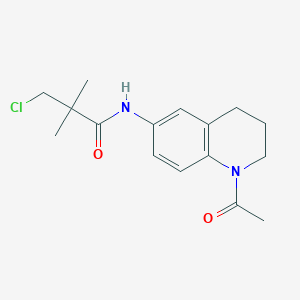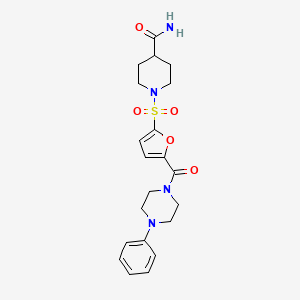
1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19N3O2.2ClH/c17-12-14-6-7-15 (21-14)16 (20)19-10-8-18 (9-11-19)13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The molecular weight of this compound is 446.52. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
PET Imaging of Microglia : The compound is used in PET radiotracers for imaging microglia, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for studying neuroinflammation in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease, as well as in monitoring neuroinflammatory effects of immunotherapy for malignancies (Horti et al., 2019).
Evaluation as a Ligand for PET Imaging : Another study developed a similar ligand for PET imaging of CSF1R to study neuroinflammation. It showed promising results in terms of binding affinity and specificity for CSF1R, demonstrating potential as a radioligand for imaging purposes (Lee et al., 2022).
Development of Renin Inhibitors : The compound has been explored in the synthesis and optimization of renin inhibitors, important for blood pressure regulation and potential treatment of hypertension (Mori et al., 2013).
Evaluation as Urotensin-II Receptor Antagonists : Research has been conducted on 5-aryl-furan-2-carboxamide derivatives of this compound as potential urotensin-II receptor antagonists, which are important in treating various cardiovascular and renal diseases (Lim et al., 2019).
Adenosine A2A Receptor Inverse Agonists : The compound has been utilized in the synthesis of adenosine A2A receptor inverse agonists, which have therapeutic potential in treating neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases (Varano et al., 2020).
Antibacterial and Antiprotozoal Agents : Further research includes its use in synthesizing derivatives with potential antibacterial and antiprotozoal activities. Such applications are crucial in developing new treatments for infectious diseases (Foks et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c22-20(26)16-8-10-25(11-9-16)31(28,29)19-7-6-18(30-19)21(27)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVVFWWZBCFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

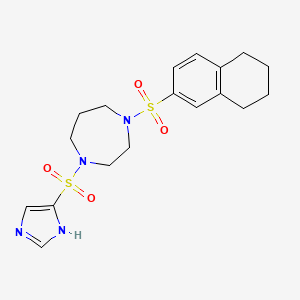
![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)
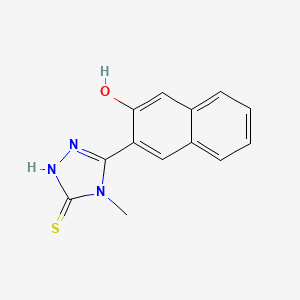
![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
